

Spectroscopic Data of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate: A Technical Guide

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Compound of Interest

Compound Name:	Methyl 5-(Ethylsulfonyl)-2-methoxybenzoate
Cat. No.:	B1352686

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Introduction

Methyl 5-(ethylsulfonyl)-2-methoxybenzoate is a compound of interest in chemical synthesis and drug discovery, serving as a versatile building block. Its molecular structure, characterized by a substituted benzene ring bearing a methyl ester, a methoxy group, and an ethylsulfonyl group, gives rise to a unique spectroscopic fingerprint. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide leverages high-quality predicted data, interpreted through the lens of established spectroscopic principles and comparative data from structurally related molecules. This approach offers a robust framework for the identification and characterization of **Methyl 5-(ethylsulfonyl)-2-methoxybenzoate** in a research and development setting.

The structural formula of **Methyl 5-(ethylsulfonyl)-2-methoxybenzoate** is presented below. The systematic analysis of its spectroscopic data is crucial for confirming its identity and purity.

Figure 1: Molecular Structure of **Methyl 5-(ethylsulfonyl)-2-methoxybenzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for **Methyl 5-(ethylsulfonyl)-2-methoxybenzoate** provide detailed insights into its electronic environment.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the protons of the methyl ester, methoxy, and ethylsulfonyl groups. The electron-withdrawing nature of the ethylsulfonyl and methyl ester groups, and the electron-donating nature of the methoxy group, will influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.20	d	1H	Ar-H
~7.85	dd	1H	Ar-H
~7.10	d	1H	Ar-H
~3.95	s	3H	OCH ₃ (ester)
~3.90	s	3H	OCH ₃ (ether)
~3.20	q	2H	CH ₂
~1.30	t	3H	CH ₃

Interpretation:

- Aromatic Protons:** The three aromatic protons are expected to appear as distinct signals due to their different electronic environments. The proton ortho to the strongly electron-withdrawing ethylsulfonyl group is predicted to be the most deshielded, appearing at the lowest field (~8.20 ppm). The proton situated between the ethylsulfonyl and methyl ester groups will likely appear as a doublet of doublets (~7.85 ppm). The proton ortho to the electron-donating methoxy group is expected to be the most shielded, appearing at the highest field (~7.10 ppm).
- Methyl Ester and Methoxy Protons:** The protons of the methyl ester and the methoxy group are predicted to appear as sharp singlets around 3.95 and 3.90 ppm, respectively.

- Ethylsulfonyl Protons: The methylene protons of the ethyl group will appear as a quartet around 3.20 ppm due to coupling with the adjacent methyl protons. The methyl protons will appear as a triplet around 1.30 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm)	Assignment
~165.0	C=O (ester)
~159.0	C-OCH ₃ (aromatic)
~138.0	C-SO ₂ (aromatic)
~134.0	C-H (aromatic)
~125.0	C-COOCH ₃ (aromatic)
~122.0	C-H (aromatic)
~112.0	C-H (aromatic)
~56.0	OCH ₃ (ether)
~52.5	OCH ₃ (ester)
~50.0	CH ₂
~7.0	CH ₃

Interpretation:

- Carbonyl and Aromatic Carbons: The carbonyl carbon of the ester group is expected at the lowest field (~165.0 ppm). The aromatic carbons will appear in the range of ~112-159 ppm. The carbon attached to the methoxy group will be significantly shielded, while the carbon attached to the ethylsulfonyl group will be deshielded.

- Aliphatic Carbons: The carbons of the methoxy groups (ether and ester) are predicted to appear around 56.0 and 52.5 ppm, respectively. The methylene carbon of the ethyl group is expected around 50.0 ppm, and the terminal methyl carbon at a much higher field, around 7.0 ppm.

Experimental Protocol for NMR Data Acquisition:

- Sample Preparation: Dissolve approximately 5-10 mg of **Methyl 5-(ethylsulfonyl)-2-methoxybenzoate** in ~0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a broadband probe.
- ^1H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ^1H spectrum. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ^1H spectrum and reference both spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies

Frequency (cm ⁻¹)	Intensity	Assignment
~3000-2850	Medium	C-H stretch (aliphatic)
~1730	Strong	C=O stretch (ester)
~1600, ~1480	Medium	C=C stretch (aromatic)
~1320, ~1140	Strong	S=O stretch (sulfone)
~1250	Strong	C-O stretch (ester/ether)

Interpretation:

- **Carbonyl Stretch:** A strong absorption band around 1730 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional group.[1][2]
- **Sulfone Group:** Two strong bands are predicted for the symmetric and asymmetric stretching vibrations of the S=O bonds in the ethylsulfonyl group, typically appearing around 1320 cm⁻¹ and 1140 cm⁻¹, respectively.[3]
- **Aromatic Ring:** The C=C stretching vibrations of the aromatic ring are expected to produce medium intensity bands around 1600 cm⁻¹ and 1480 cm⁻¹.
- **C-H and C-O Stretches:** Aliphatic C-H stretching vibrations will appear in the 3000-2850 cm⁻¹ region. A strong band around 1250 cm⁻¹ is expected for the C-O stretching vibrations of the ester and ether linkages.

Experimental Protocol for IR Data Acquisition:

- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.
- **Instrument Setup:** Use a Fourier-transform infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the range of 4000-400 cm⁻¹.

- Data Processing: Perform a background correction and analyze the absorption frequencies.

Mass Spectrometry (MS)

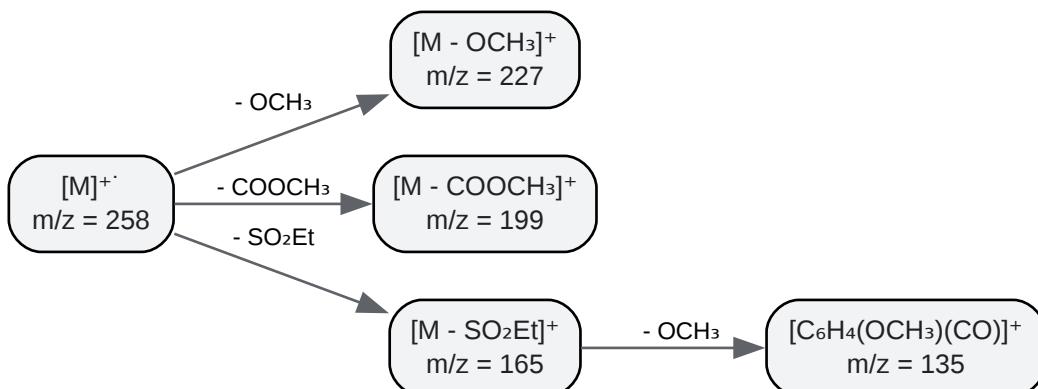
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Predicted Fragment
258	$[\text{M}]^+$ (Molecular Ion)
227	$[\text{M} - \text{OCH}_3]^+$
199	$[\text{M} - \text{COOCH}_3]^+$
165	$[\text{M} - \text{SO}_2\text{Et}]^+$
135	$[\text{C}_6\text{H}_4(\text{OCH}_3)(\text{CO})]^+$

Interpretation:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 258, corresponding to the molecular weight of the compound.^[4] Key fragmentation pathways are likely to involve the loss of the methoxy group from the ester ($[\text{M} - \text{OCH}_3]^+$, m/z 227), the entire methyl ester group ($[\text{M} - \text{COOCH}_3]^+$, m/z 199), and the ethylsulfonyl group ($[\text{M} - \text{SO}_2\text{Et}]^+$, m/z 165).^{[5][6]} The base peak could correspond to a stable fragment, potentially the one resulting from the loss of the ethylsulfonyl group.



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